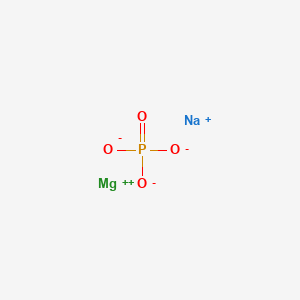
Phosphoric acid, magnesium sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, magnesium sodium salt is a compound that combines the properties of phosphoric acid, magnesium, and sodium. It is a versatile compound used in various applications due to its unique chemical properties. This compound is often utilized in industrial, chemical, and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, magnesium sodium salt can be synthesized through the neutralization reaction of phosphoric acid with magnesium and sodium hydroxides. The reaction typically involves the following steps:
Mixing: Phosphoric acid is mixed with magnesium hydroxide and sodium hydroxide in a controlled environment.
Reaction: The mixture is heated to facilitate the reaction, forming the desired salt.
Crystallization: The resulting solution is cooled to allow the salt to crystallize.
Separation: The crystals are separated from the solution and dried.
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature and high-pressure hydrolysis processes. This method ensures a stable product quality and reduces production costs compared to traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, magnesium sodium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids and bases to form salts and water.
Substitution: Can participate in substitution reactions where one or more of its ions are replaced by other ions.
Complexation: Forms complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Such as hydrochloric acid and sulfuric acid.
Bases: Such as sodium hydroxide and potassium hydroxide.
Metal Ions: Such as calcium and iron.
Major Products Formed
The major products formed from these reactions include various phosphate salts and complexes, which have applications in different fields .
Applications De Recherche Scientifique
Phosphoric acid, magnesium sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Plays a role in biological systems, particularly in the regulation of phosphate levels.
Medicine: Utilized in dental and orthopedic applications due to its ability to form strong bonds with calcium.
Industry: Used in the production of fertilizers, detergents, and other industrial products
Mécanisme D'action
The mechanism of action of phosphoric acid, magnesium sodium salt involves its ability to bind with various ions and molecules. It acts as a sequestering agent, binding divalent cations such as calcium and magnesium. This binding ability makes it useful in various applications, including water treatment and medicine .
Comparaison Avec Des Composés Similaires
Phosphoric acid, magnesium sodium salt can be compared with other similar compounds, such as:
Sodium phosphate: Used in similar applications but lacks the magnesium component.
Magnesium phosphate: Similar in function but does not contain sodium.
Calcium phosphate: Often used in medical applications but has different chemical properties.
The uniqueness of this compound lies in its combined properties of magnesium and sodium, making it versatile for various applications .
Propriétés
Numéro CAS |
25640-28-2 |
|---|---|
Formule moléculaire |
MgNaO4P |
Poids moléculaire |
142.27 g/mol |
Nom IUPAC |
magnesium;sodium;phosphate |
InChI |
InChI=1S/Mg.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
Clé InChI |
YJGHGAPHHZGFMF-UHFFFAOYSA-K |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Na+].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)



